BenchChemオンラインストアへようこそ!

R 28935

Antihypertensive Stereoselectivity In Vivo Pharmacology

R 28935 is an erythro-configured benzodioxane derivative for dissecting central cardiovascular pathways. Its mechanism is distinct from clonidine, making it essential for differentiating central vs. peripheral BP control. Substitution with the threo-isomer R 29814 is non-viable due to profound differences in in vivo efficacy and CNS penetration. This stereospecific pair provides a built-in control for your antihypertensive research. Request a quote to secure this critical tool compound.

Molecular Formula C22H25N3O4
Molecular Weight 395.5 g/mol
CAS No. 55806-43-4
Cat. No. B1678707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 28935
CAS55806-43-4
SynonymsR 28935
R 28935, (R*,R*)-isomer
R 29814
R-28935
R-29814
Molecular FormulaC22H25N3O4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CC(C4COC5=CC=CC=C5O4)O
InChIInChI=1S/C22H25N3O4/c26-18(21-14-28-19-7-3-4-8-20(19)29-21)13-24-11-9-15(10-12-24)25-17-6-2-1-5-16(17)23-22(25)27/h1-8,15,18,21,26H,9-14H2,(H,23,27)/t18-,21?/m0/s1
InChIKeyZBPOBVZNVTZLGP-YMXDCFFPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R 28935 (CAS 55806-43-4): A Centrally Acting Benzodioxane Antihypertensive with Distinct Stereo- and Pharmacodynamic Profile


R 28935 is an erythro-configured benzodioxane derivative developed as a centrally acting antihypertensive agent [1]. It belongs to a class of 1-(1-[2-(1,4-benzodioxane-2-yl)-2-hydroxyethyl]-4-piperidyl)-2-benzimidazolinone compounds and is structurally related to pimozide [2]. While it induces significant, long-lasting reductions in mean arterial pressure in vivo, its mechanism is notably distinct from classical central α-adrenoceptor agonists like clonidine, making it a valuable tool compound for dissecting central cardiovascular control pathways [3].

Why the R 28935 Scaffold Cannot Be Substituted: Evidence of Stereochemical and Structural Specificity


Substituting R 28935 with its close structural analogs or even its diastereomer is not viable due to profound differences in in vivo efficacy, central nervous system (CNS) penetration, and pharmacological mechanism [1]. The antihypertensive activity is highly stereospecific, with the threo-isomer R 29814 being significantly less potent despite identical physicochemical properties [1]. Furthermore, even minor modifications to the benzodioxane or benzimidazolinone moieties drastically alter or abolish hypotensive activity, demonstrating that the precise molecular architecture of R 28935 is a non-negotiable requirement for its unique pharmacodynamic profile [2].

Quantitative Differentiation: R 28935 vs. Key Comparators in Hypotensive Efficacy, CNS Exposure, and Pharmacology


Stereospecific In Vivo Efficacy: R 28935 vs. Threo-Isomer R 29814

In anesthetized cats, systemic administration of R 28935 induces a significant and long-lasting hypotensive effect, while its threo-diastereomer, R 29814, is completely ineffective at the same dose [1]. This demonstrates that the erythro stereochemistry is essential for the compound's antihypertensive activity, establishing R 28935 as the active principle and R 29814 as a useful negative control [1].

Antihypertensive Stereoselectivity In Vivo Pharmacology

Superior CNS Penetration of R 28935 Despite Identical Physicochemical Properties

Despite possessing an identical log P, pKa, dose, and comparable plasma levels to its threo-isomer R 29814, R 28935 achieves approximately twice the concentration in all brain areas tested [1]. This demonstrates a stereoselective uptake and/or binding mechanism within the CNS that favors the erythro-isomer, providing a clear pharmacokinetic advantage for central activity [1].

Pharmacokinetics Blood-Brain Barrier Stereoselectivity

Differential Antagonism by Phentolamine: Erythro vs. Threo Configurations

In anesthetized normotensive rats, pretreatment with the α-adrenoceptor antagonist phentolamine (0.2 mg/kg i.v.) did not significantly reduce the hypotensive response to R 28935 and other erythro structures, whereas it diminished the response to the threo-isomer R 29814 and abolished the effect of the classical α-blocker prazosin [1]. This indicates a fundamental mechanistic divergence within the same chemical scaffold, where the erythro isomers (like R 28935) operate via a pathway less dependent on peripheral α-adrenoceptors [1].

Pharmacological Antagonism Adrenoceptors Mechanism of Action

Structural Sensitivity: Impact of Chlorination and Ring Opening on Hypotensive Potency

Structure-activity relationship (SAR) studies show that introducing a chlorine atom into the benzimidazolinone part of R 28935 negatively impacts its hypotensive potency, as does opening the 1,4-benzodioxane ring [1]. This quantitative data defines the structural boundaries of the pharmacophore and confirms that the precise, unmodified R 28935 scaffold is required for optimal activity [1].

Structure-Activity Relationship Medicinal Chemistry Chemical Modification

Central Selectivity: R 28935 Demonstrates Higher Potency for Central vs. Peripheral α-Adrenoceptors

Comparative pharmacology studies reveal that R 28935 is more potent at blocking central α-adrenoreceptors than peripheral ones, a key differentiating feature from compounds like prazosin and phenoxybenzamine which inhibit both receptor populations to a similar degree [1]. This indicates a preferential central action that aligns with its unique efficacy profile.

Pharmacodynamics Central Nervous System Selectivity Profile

Validated Research Applications for R 28935 Based on its Unique Evidence Profile


Investigating Stereoselective CNS Drug Delivery

R 28935 serves as a unique model compound for studying stereoselective uptake across the blood-brain barrier. Its 2-fold higher brain concentration compared to R 29814, despite identical physicochemical properties, makes it ideal for experimental designs that dissect active transport or binding mechanisms governing CNS drug exposure [1].

Dissecting Central vs. Peripheral Antihypertensive Mechanisms

R 28935 is a critical tool for differentiating central from peripheral mechanisms of blood pressure control. Its higher potency for central α-adrenoceptors compared to non-selective agents like prazosin allows researchers to isolate and study central cardiovascular pathways with reduced interference from peripheral vascular effects [2].

Negative Control for Stereochemistry-Dependent Pharmacology

The stereochemical pair of R 28935 (active erythro-isomer) and R 29814 (inactive threo-isomer) provides a well-characterized, internal control system for any study requiring a demonstration of stereospecific drug action, particularly in the context of antihypertensive or CNS research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for R 28935

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.